Vx-702

Catalog No.
S548806
CAS No.
745833-23-2
M.F
C19H12F4N4O2
M. Wt
404.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vx-702

CAS Number

745833-23-2

Product Name

Vx-702

IUPAC Name

6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide

Molecular Formula

C19H12F4N4O2

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29)

InChI Key

FYSRKRZDBHOFAY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

KVK 702, KVK-702, KVK702, VX 702, VX 850, VX 954, VX-702, VX-850, VX-954, VX702 cpd, VX805 cpd, VX954 cpd

Canonical SMILES

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F

The exact mass of the compound VX-702 is 404.08964 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of phenylpyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vx-702 is an orally bioavailable, second-generation small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with pronounced selectivity for the p38α isoform. As an ATP-competitive inhibitor, it blocks a key cellular pathway responsible for the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This mechanism makes it a critical tool for researchers investigating inflammatory diseases such as rheumatoid arthritis and cardiovascular conditions. Its primary value in a procurement context lies in its targeted action on the p38α/β isoforms, which allows for more precise dissection of inflammatory signaling cascades compared to broader-acting or first-generation inhibitors.

Substituting p38 MAPK inhibitors based on target class alone is a primary source of experimental irreproducibility. First-generation compounds like SB203580, while common, have a more promiscuous kinase selectivity profile, potentially introducing off-target effects that confound results. Furthermore, inhibitors differ significantly in their isoform specificity (p38α, β, γ, δ), binding kinetics, cell permeability, and in vivo pharmacokinetic properties. For instance, Vx-702 was specifically developed as a second-generation agent to improve upon the profiles of earlier compounds like VX-745. Choosing Vx-702 over a less characterized or less selective analog ensures that observed effects on cytokine production can be more confidently attributed to the specific inhibition of p38α, a critical factor for generating clean, publishable data and for projects requiring reliable in vivo translation.

High Potency with Defined Isoform Selectivity for p38α

Vx-702 demonstrates high potency against p38α MAPK, with reported IC50 values in the low nanomolar range (4-20 nM). Critically for procurement decisions requiring isoform-specific tools, it is markedly more potent against the p38α isoform compared to p38β, with one source reporting a 14-fold higher potency for p38α. This contrasts with broader inhibitors where isoform contribution can be ambiguous.

Evidence DimensionEnzymatic Inhibition (IC50) & Isoform Selectivity
Target Compound DataIC50 of 4-20 nM for p38α; 14-fold more potent for p38α vs p38β.
Comparator Or BaselineGeneral benchmark for potent kinase inhibitors.
Quantified DifferenceLow nanomolar IC50 and a 14-fold selectivity ratio.
ConditionsIn vitro enzymatic assays and cellular assays (platelets).

This selectivity ensures researchers can specifically probe p38α-driven pathways, reducing the risk of confounding results from p38β inhibition.

Demonstrated In-Vivo Selectivity Over Other MAPK Pathways

In a rat model of ischemia-reperfusion injury, oral administration of Vx-702 selectively inhibited the activation of p38 MAPK. Crucially, it showed no inhibitory effects on the related ERKs and JNKs pathways, which are often activated by similar cellular stresses. This provides in-vivo validation of its selectivity, a critical procurement factor for researchers needing to avoid crosstalk between closely related signaling cascades. In contrast, less selective inhibitors like SB203580 have been reported to have a more promiscuous profile across kinase panels.

Evidence DimensionIn-Vivo Kinase Pathway Selectivity
Target Compound DataSelective inhibition of p38 MAPK activation.
Comparator Or BaselineNo effect on ERKs and JNKs activation in the same model.
Quantified DifferenceQualitative but clear divergence in pathway inhibition (p38 vs. ERKs/JNKs).
ConditionsIn vivo ischemia-reperfusion injury model in Sprague-Dawley rats.

This evidence provides confidence that in vivo results are due to p38 inhibition, not off-target effects on other major stress-activated kinase pathways.

Favorable In-Vivo Pharmacokinetics and Oral Activity

Vx-702 exhibits properties suitable for in-vivo research, including a long half-life of 16 to 20 hours in human studies. Its oral activity is demonstrated in a mouse collagen-induced arthritis model, where a 0.1 mg/kg dose (twice daily) showed an equivalent effect to the standard-of-care methotrexate at 0.1 mg/kg. This established oral efficacy and long half-life are key logistical and performance advantages over compounds with poor bioavailability or shorter duration of action, which may require more frequent or invasive administration routes.

Evidence DimensionIn-Vivo Half-Life & Oral Efficacy
Target Compound DataHalf-life of 16-20 hours; equivalent efficacy to methotrexate at the same dose (0.1 mg/kg).
Comparator Or BaselineMethotrexate (0.1 mg/kg) as a positive control in an arthritis model.
Quantified DifferenceEquivalent efficacy via oral administration compared to a widely used benchmark compound.
ConditionsHuman pharmacokinetic studies and mouse collagen-induced arthritis model.

For preclinical studies, reliable oral bioavailability and a long half-life simplify dosing regimens and improve the consistency of compound exposure over time.

High-Specificity Cellular Assays for Cytokine Regulation

For studies requiring precise attribution of cytokine (e.g., TNFα, IL-6) inhibition to the p38α pathway, Vx-702 is a justified choice. Its demonstrated selectivity over p38β and other MAPK pathways like JNK/ERK minimizes the risk of off-target signaling, ensuring cleaner, more interpretable data compared to first-generation or less-selective inhibitors.

Oral Dosing in Preclinical In-Vivo Models of Chronic Inflammation

Vx-702 is well-suited for in-vivo models of chronic inflammatory diseases, such as collagen-induced arthritis. Its proven oral efficacy, equivalent to a benchmark like methotrexate, and its long pharmacokinetic half-life simplify experimental design by allowing for less frequent, non-invasive oral dosing while maintaining effective compound exposure.

Validating p38α as a Target in Novel Disease Models

When exploring the role of p38α in new biological contexts, the use of a well-characterized and selective tool compound is critical. Vx-702's defined selectivity profile provides the necessary rigor to validate p38α's involvement, justifying further investigation and resource allocation into a specific signaling pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

404.08963829 Da

Monoisotopic Mass

404.08963829 Da

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

527E7SK68P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Investigated for use/treatment in coronary artery disease, inflammatory disorders (unspecified), and rheumatoid arthritis.

Pharmacology

VX-703 is an anti-cytokine therapy in which p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production.

Mechanism of Action

This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production.

Pictograms

Irritant

Irritant

Other CAS

745833-23-2

Wikipedia

VX-702

Dates

Last modified: 08-15-2023
1: Wagner SJ, Skripchenko A, Seetharaman S, Kurtz J. Amelioration of lesions associated with 24-hour suboptimal platelet storage at 16 °C by a p38MAPK inhibitor, VX-702. Vox Sang. 2015 Apr;108(3):226-32. doi: 10.1111/vox.12221. Epub 2014 Dec 4. PubMed PMID: 25471280.
2: Skripchenko A, Awatefe H, Thompson-Montgomery D, Myrup A, Turgeon A, Wagner SJ. An inhibition of p38 mitogen activated protein kinase delays the platelet storage lesion. PLoS One. 2013 Aug 13;8(8):e70732. doi: 10.1371/journal.pone.0070732. eCollection 2013. PubMed PMID: 23967093; PubMed Central PMCID: PMC3742641.
3: Tamhane M, Chakilam AR, Jayaraj A, Thakkar V, Taft DR. Comparative renal excretion of VX-702, a novel p38 MAPK inhibitor, and methotrexate in the perfused rat kidney model. Drug Dev Ind Pharm. 2010 Mar;36(3):315-22. doi: 10.3109/03639040903154200. PubMed PMID: 20170280.
4: Cohen S, Fleischmann R. Kinase inhibitors: a new approach to rheumatoid arthritis treatment. Curr Opin Rheumatol. 2010 May;22(3):330-5. doi: 10.1097/BOR.0b013e3283378e6f. Review. PubMed PMID: 20164774.
5: Goldstein DM, Kuglstatter A, Lou Y, Soth MJ. Selective p38alpha inhibitors clinically evaluated for the treatment of chronic inflammatory disorders. J Med Chem. 2010 Mar 25;53(6):2345-53. doi: 10.1021/jm9012906. PubMed PMID: 19950901.
6: Sweeney SE. The as-yet unfulfilled promise of p38 MAPK inhibitors. Nat Rev Rheumatol. 2009 Sep;5(9):475-7. doi: 10.1038/nrrheum.2009.171. PubMed PMID: 19710669.
7: Damjanov N, Kauffman RS, Spencer-Green GT. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. Arthritis Rheum. 2009 May;60(5):1232-41. doi: 10.1002/art.24485. Erratum in: Arthritis Rheum. 2009 Oct;60(10):3071. PubMed PMID: 19404957.
8: Genovese MC. Inhibition of p38: has the fat lady sung? Arthritis Rheum. 2009 Feb;60(2):317-20. doi: 10.1002/art.24264. PubMed PMID: 19180514.
9: Ding C. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome. Curr Opin Investig Drugs. 2006 Nov;7(11):1020-5. PubMed PMID: 17117592.
10: Lee MR, Dominguez C. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Curr Med Chem. 2005;12(25):2979-94. Review. PubMed PMID: 16378500.
11: Dominguez C, Powers DA, Tamayo N. p38 MAP kinase inhibitors: many are made, but few are chosen. Curr Opin Drug Discov Devel. 2005 Jul;8(4):421-30. Review. PubMed PMID: 16022178.
12: Kuliopulos A, Mohanlal R, Covic L. Effect of selective inhibition of the p38 MAP kinase pathway on platelet aggregation. Thromb Haemost. 2004 Dec;92(6):1387-93. PubMed PMID: 15583748.

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